[4-(Methoxymethyl)thiophen-2-yl]methanol
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Overview
Description
[4-(Methoxymethyl)thiophen-2-yl]methanol: is an organic compound with the molecular formula C7H10O2S and a molecular weight of 158.22 g/mol . This compound features a thiophene ring substituted with a methoxymethyl group and a methanol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)thiophen-2-yl]methanol typically involves the reaction of thiophene derivatives with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methoxymethyl)thiophen-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiophene derivatives with reduced functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [4-(Methoxymethyl)thiophen-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Pharmacological Uses: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural properties.
Industry:
Mechanism of Action
The exact mechanism of action of [4-(Methoxymethyl)thiophen-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in pharmacological contexts, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
[4-(4-Methoxyphenyl)thiophen-2-yl]methanol: This compound has a similar structure but with a methoxyphenyl group instead of a methoxymethyl group.
Thiophene-2-methanol: A simpler compound with a thiophene ring and a methanol group.
Uniqueness:
Structural Features:
Properties
IUPAC Name |
[4-(methoxymethyl)thiophen-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-9-4-6-2-7(3-8)10-5-6/h2,5,8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLJXXZIINPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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